N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound known for its significant role in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the core structure: This involves the reaction of 3-chloro-4-morpholin-4-yl-aniline with p-tolyl chloroacetate under basic conditions to form the desired acetamide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor for enzymes such as cytochrome P450 4F2, which is involved in the metabolism of arachidonic acid.
Biological Studies: The compound is used to investigate the role of specific enzymes in various biological processes, including inflammation and hypertension.
Industrial Applications: It is used in the development of new chemical entities for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide involves the inhibition of specific enzymes. For instance, it acts as an inhibitor of cytochrome P450 4F2, which plays a role in the metabolism of leukotriene B4 and 20-hydroxyeicosatetraenoic acid . By inhibiting these enzymes, the compound can modulate various physiological processes, including inflammation and vascular tone regulation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide (TS-011): Another inhibitor of cytochrome P450 enzymes.
Rubiarbonone C: A selective inhibitor of cytochrome P450 4F enzymes.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific inhibitory action on cytochrome P450 4F2, making it a valuable tool in studying the role of this enzyme in various physiological and pathological conditions .
Properties
Molecular Formula |
C19H21ClN2O3 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
InChI Key |
ZDEMFEKMFFJUEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
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